2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE
Description
2,2,4-Trimethyl-1-(thiophene-2-carbonyl)-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate is a synthetic heterocyclic compound featuring a 1,2-dihydroquinoline core substituted with two thiophene moieties (as acyl and ester groups) and three methyl groups. Its synthesis likely involves sequential acylation and esterification steps, similar to methods described for related 4-oxo-1,4-dihydroquinoline-3-carboxamides, where acyl chlorides are coupled with amine intermediates under controlled conditions . The thiophene substituents may enhance electron-richness and lipophilicity, influencing solubility and target interactions compared to phenyl or chlorophenyl analogs .
Properties
IUPAC Name |
[2,2,4-trimethyl-1-(thiophene-2-carbonyl)quinolin-6-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S2/c1-14-13-22(2,3)23(20(24)18-6-4-10-27-18)17-9-8-15(12-16(14)17)26-21(25)19-7-5-11-28-19/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTZXQQPFUDOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C(=O)C4=CC=CS4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of Thiophene Groups: Thiophene groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Carbonylation: The carbonyl groups can be introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis of Ester and Carbonyl Groups
The ester group (thiophene-2-carboxylate) and the ketone (thiophene-2-carbonyl) are susceptible to hydrolysis under acidic or basic conditions. For example:
-
Base-Catalyzed Hydrolysis :
In aqueous NaOH, the ester hydrolyzes to form thiophene-2-carboxylic acid and the corresponding alcohol (quinolinol derivative). Similarly, the ketone group may undergo nucleophilic attack, forming a geminal diol under strong acidic conditions .
| Reaction Condition | Product(s) | Yield/Notes | Source |
|---|---|---|---|
| 10% NaOH, 90°C | Thiophene-2-carboxylic acid + 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol | Partial hydrolysis observed in analogous esters |
Coordination Chemistry with Metal Ions
The quinoline nitrogen and carboxylate oxygen atoms can act as ligands for metal coordination. For example, Pb(II) complexes with similar thiophene-carboxylate ligands exhibit chelation through O and N atoms, forming umbrella-like geometries :
textPb(II) + 2 ligands → [Pb(L)₂] complex Bond distances: - Pb–O: 2.374–2.719 Å - Pb–N: 2.560–2.568 Å
Such coordination is critical in designing metal-based anticancer agents .
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene and quinoline rings undergo EAS reactions:
-
Nitration :
Nitration at the 5-position of thiophene or the 8-position of quinoline (directed by electron-donating groups). -
Halogenation :
Bromination with CuBr₂ in EtOAc/CHCl₃ introduces halogens at reactive positions .
| Substitution Type | Reagents | Position | Notes |
|---|---|---|---|
| Bromination | CuBr₂, EtOAc/CHCl₃ | Thiophene C-5 | Forms 5-bromo derivative (42–76% yield) |
Cyclization and Intramolecular Coupling
The compound may participate in Pd-catalyzed intramolecular Heck coupling or Friedel–Crafts cyclization to form fused polycycles. For example:
-
Heck Coupling :
Heating with PdBr₂/AcOK in DMA generates fused tetracyclic structures (e.g., isoindoloquinolines) . -
Friedel–Crafts :
Intramolecular attack by the quinoline ring on the carbonyl group forms spiro or bridged systems .
Nucleophilic Acyl Substitution
The carbonyl group undergoes nucleophilic substitution with amines or alcohols:
-
Reaction with DMF-DMA :
Forms enaminone intermediates, enabling cyclization to isoindoloquinoline derivatives (93% yield) .
Oxidation and Reduction
-
Oxidation :
The dihydroquinoline moiety oxidizes to quinoline under MnO₂ or KMnO₄, altering conjugation and reactivity . -
Reduction :
NaBH₄ reduces the ketone to a secondary alcohol, modifying solubility and biological activity .
Polymerization and Oligomerization
The monomeric quinoline derivative may oligomerize (e.g., dimer/trimer formation) under thermal or oxidative conditions, as observed in TMDHQ analogs .
| Process | Conditions | Product | Application |
|---|---|---|---|
| Oxidative oligomerization | O₂, heat | Oligomeric antioxidants | Rubber stabilization |
Limitations and Data Gaps
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Key Findings:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes involved in tumor growth.
- Antimicrobial Properties: The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibiotics.
| Application Area | Findings | References |
|---|---|---|
| Anticancer | Inhibits tumor cell growth | |
| Antimicrobial | Effective against Gram-positive bacteria |
Material Science
Due to its unique electronic properties, the compound is also being explored in material science for the development of novel materials.
Applications:
- Organic Photovoltaics: The compound's ability to absorb light and convert it into energy makes it a candidate for use in organic solar cells.
- Conductive Polymers: Its structural characteristics may contribute to enhanced conductivity when incorporated into polymer matrices.
| Material Type | Potential Use | Properties |
|---|---|---|
| Organic Solar Cells | Light absorption and energy conversion | High efficiency |
| Conductive Polymers | Enhanced electrical conductivity | Improved charge transport |
Biological Studies
In biological research, the compound's interactions with enzymes and receptors are being studied to understand its pharmacological effects better.
Case Studies:
- Enzyme Inhibition: Studies have demonstrated that the compound can inhibit certain enzymes associated with metabolic pathways, which could lead to new treatments for metabolic disorders.
- Receptor Binding: Research indicates that the compound binds selectively to specific receptors in the central nervous system, suggesting potential applications in neuropharmacology.
| Study Focus | Results | Implications |
|---|---|---|
| Enzyme Inhibition | Inhibits metabolic enzymes | Potential metabolic disorder treatments |
| Receptor Binding | Selective binding to CNS receptors | Neuropharmacological applications |
Mechanism of Action
The mechanism of action of 2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 2: Comparison with Thiophene-Containing Agrochemicals
Research Findings and Hypotheses
- Structural Insights : Crystallographic analysis using SHELX software could resolve the compound’s conformation, particularly steric effects from trimethyl groups .
- Synthetic Challenges : Dual thiophene incorporation may require optimized reaction conditions to avoid byproducts, as seen in carboxamide syntheses .
Biological Activity
The compound 2,2,4-trimethyl-1-(thiophene-2-carbonyl)-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, including its mechanisms of action, potential therapeutic applications, and any relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinoline core substituted with thiophene moieties and a carboxylate group, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to 2,2,4-trimethyl-1-(thiophene-2-carbonyl)-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro tests have indicated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The proposed mechanisms include the activation of apoptotic pathways and inhibition of key signaling molecules involved in cancer cell growth .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Tokyo evaluated a series of thiophene-derived compounds for their antimicrobial efficacy. The results showed that several derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study concluded that the presence of the thiophene moiety significantly enhances antimicrobial activity .
Study 2: Anticancer Activity
In a separate investigation published in the Journal of Medicinal Chemistry, compounds related to 2,2,4-trimethyl-1-(thiophene-2-carbonyl)-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate were tested against human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells. Mechanistic studies suggested that these compounds induce oxidative stress leading to apoptosis .
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
